molecular formula C8H12O4 B6616161 methyl3-oxo-3-(oxolan-2-yl)propanoate CAS No. 252366-36-2

methyl3-oxo-3-(oxolan-2-yl)propanoate

Cat. No.: B6616161
CAS No.: 252366-36-2
M. Wt: 172.18 g/mol
InChI Key: MTMWQZUNBMTJQT-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(oxolan-2-yl)propanoate is an organic compound with the molecular formula C8H12O4. It is a derivative of propanoic acid and contains an oxolan (tetrahydrofuran) ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-3-(oxolan-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-3-(oxolan-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methyl 3-oxo-3-(oxolan-2-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-oxo-3-(oxolan-2-yl)propanoic acid.

    Reduction: 3-hydroxy-3-(oxolan-2-yl)propanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(oxolan-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-(oxolan-2-yl)propanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions are crucial in its reactivity and applications in synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-(oxolan-3-yl)propanoate: Similar structure but with the oxolan ring at a different position.

    Ethyl 3-oxo-3-(oxolan-2-yl)propanoate: Similar compound with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-oxo-3-(oxolan-2-yl)propanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.

Biological Activity

Methyl 3-oxo-3-(oxolan-2-yl)propanoate is a compound of significant interest in biochemical and pharmacological research due to its potential therapeutic properties and unique chemical structure. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

  • Chemical Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 1361235-92-8

Synthesis Methods

Methyl 3-oxo-3-(oxolan-2-yl)propanoate can be synthesized through several methods, primarily involving the esterification of oxolane derivatives with propanoic acid. A common synthetic route includes:

  • Esterification Reaction :
    • Reactants: Oxolane-2-carboxylic acid and methanol.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Conditions: Reflux to ensure complete esterification.
  • Industrial Production :
    • Continuous flow processes are often utilized to enhance yield and purity, with precise control over reaction parameters such as temperature and pressure.

The biological activity of methyl 3-oxo-3-(oxolan-2-yl)propanoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active oxolane derivative that participates in various biochemical reactions. This compound has been shown to modulate enzyme activities and influence metabolic pathways, making it a valuable tool in biochemical research .

Enzyme Interactions

Research indicates that methyl 3-oxo-3-(oxolan-2-yl)propanoate can affect enzyme interactions within metabolic pathways. For instance, studies have demonstrated its potential role in inhibiting specific enzymes involved in disease processes, suggesting its utility in therapeutic applications .

Therapeutic Potential

The compound has been explored for various therapeutic properties, including:

  • Antimicrobial Activity : It has shown promise against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro, which could have implications for treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of methyl 3-oxo-3-(oxolan-2-yl)propanoate against several bacterial strains. It was found to exhibit significant inhibition at concentrations around 50 μM, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, methyl 3-oxo-3-(oxolan-2-yl)propanoate was tested for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated a concentration-dependent inhibition, with up to 50% reduction in activity observed at higher concentrations (≥50 μM) .

Comparative Analysis

To better understand the unique properties of methyl 3-oxo-3-(oxolan-2-yl)propanoate compared to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityApplications
Methyl 3-(oxolan-2-yl)propanoateStructureAntimicrobial, anti-inflammatoryDrug development, biochemical research
Methyl 3-(oxolan-3-yloxy)propanoateSimilar structureLimited activity reportedNiche applications
Methyl 3-(thiophen-2-YL)propanoateDifferent functional groupModerate antimicrobial activityPharmaceutical research

Properties

IUPAC Name

methyl 3-oxo-3-(oxolan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMWQZUNBMTJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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